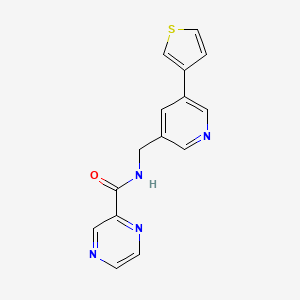

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c20-15(14-9-16-2-3-18-14)19-7-11-5-13(8-17-6-11)12-1-4-21-10-12/h1-6,8-10H,7H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPKGQILDXKDJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CN=CC(=C2)CNC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide typically involves multi-step reactions. One common approach includes the following steps:

Formation of the Pyridine-Thiophene Intermediate: The initial step involves the coupling of a thiophene derivative with a pyridine derivative.

Introduction of the Pyrazine Ring: The pyridine-thiophene intermediate is then reacted with a pyrazine derivative under conditions that facilitate the formation of the pyrazine ring.

Industrial Production Methods

Industrial production of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Hydrogen gas, palladium catalyst.

Nucleophiles: Amines, thiols.

Major Products Formed

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted pyrazine derivatives.

Scientific Research Applications

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as an anti-tubercular agent due to its structural similarity to pyrazinamide, a known anti-tubercular drug.

Materials Science: The thiophene and pyrazine moieties make this compound a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties . The compound’s structure allows it to bind to active sites of enzymes or receptors, disrupting their normal function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound’s closest structural analogs include pyrazine-2-carboxamides with variations in substituents on the aromatic/heteroaromatic rings. Key comparisons are summarized below:

Key Observations:

- Substituent Effects on Bioactivity: The trifluoromethylphenyl group in compound 1c enhances antimycobacterial activity, likely due to increased lipophilicity and electron-withdrawing effects .

- Enzyme Inhibition: Sulfonylpiperazine-substituted analogs (e.g., compound in ) show high inhibition rates (~75%), suggesting that bulky electron-deficient groups improve target binding . The thiophene in the target compound, being smaller and less electron-deficient, may reduce such activity.

- Synthetic Accessibility: Derivatives with alkylamino chains (e.g., 1c) achieve high yields (>90%), while nitro-containing analogs (e.g., compound 2) have lower yields (22%), possibly due to steric or electronic challenges .

Structure-Activity Relationship (SAR) Trends

- Aromatic vs. Heteroaromatic Rings: highlights that phenyl-substituted pyrazine-carboxamides exhibit higher anticonvulsant activity than methyl-substituted analogs .

- Alkyl Chain Length: In antimycobacterial studies, longer alkyl chains (e.g., pentyl in 1c ) correlate with improved activity, possibly by enhancing membrane permeability . The target compound’s methylene linker between pyridine and pyrazine may offer rigidity but lacks alkyl chain flexibility.

- Fluorinated Groups: Fluorinated analogs (e.g., trifluoromethyl in 1c ) show enhanced bioavailability and resistance to oxidative metabolism, a feature absent in the thiophene-containing target compound .

Spectroscopic and Analytical Data

- NMR and HRMS: Compounds in and were validated via $ ^1H $/$ ^{13}C $ NMR and HRMS, confirming purity and structural integrity . The target compound would require similar validation, with expected signals for thiophene protons (~6.5–7.5 ppm) and pyrazine carboxamide carbonyl (~165 ppm in $ ^{13}C $).

- Rotamerism: Compound 2 () exhibits rotameric forms due to restricted rotation around the amide bond, a phenomenon that may also apply to the target compound depending on substituent bulk .

Pharmacological Potential

While direct data on the target compound is lacking, related pyrazine-carboxamides demonstrate diverse activities:

- Antimycobacterial: Alkylamino derivatives () inhibit Mycobacterium tuberculosis via undefined mechanisms, possibly targeting cell wall synthesis .

- Anticonvulsant: Thiadiazole-pyrazine hybrids () modulate ion channels or GABA receptors .

- Antitumor: Thiazole-containing analogs () may interfere with kinase signaling pathways .

Biological Activity

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The compound can be synthesized through various organic reactions involving thiophene and pyridine derivatives. The general synthetic route includes:

- Formation of the Thiophene-Pyridine Linkage : Utilizing coupling reactions to attach the thiophene moiety to the pyridine ring.

- Pyrazine Derivative Formation : Subsequent reactions that introduce the pyrazine structure and carboxamide functional group.

The molecular formula for N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide is with a molecular weight of 296.3 g/mol.

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of pyrazine derivatives, including N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide. In vitro evaluations have demonstrated significant activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Excellent activity with potential for clinical use |

| Escherichia coli | 0.5 μg/mL | Effective against Gram-negative bacteria |

| Candida albicans | 1 μg/mL | Shows antifungal properties |

The compound exhibited not only bactericidal effects but also significant inhibition of biofilm formation, surpassing traditional antibiotics like Ciprofloxacin in effectiveness .

Cytotoxicity and Selectivity

In assessing cytotoxicity, the compound demonstrated low hemolytic activity, with percentages ranging from 3.23% to 15.22%, indicating a favorable safety profile for further development. Importantly, IC50 values were greater than 60 μM, suggesting non-cytotoxic effects on mammalian cells .

The biological mechanisms underlying the activity of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide include:

- Inhibition of DNA Gyrase : This enzyme is crucial for bacterial DNA replication, and inhibition leads to cell death.

- Targeting Dihydrofolate Reductase (DHFR) : Compounds similar to this have shown effective inhibition of DHFR, an enzyme involved in nucleotide synthesis critical for DNA replication .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazine derivatives highlighted that N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide exhibited superior antimicrobial activity compared to other derivatives tested. The research emphasized its potential as a lead compound in developing new antibiotics against resistant strains .

Q & A

Q. What are the recommended synthetic routes for N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide, and how are intermediates characterized?

Answer: The synthesis typically involves multi-step reactions:

Coupling of pyrazine-2-carboxylic acid derivatives with amine-containing intermediates (e.g., (5-(thiophen-3-yl)pyridin-3-yl)methanamine) via carbodiimide-mediated amidation .

Functionalization of the pyridine-thiophene core through Suzuki-Miyaura cross-coupling or nucleophilic substitution, followed by purification using column chromatography .

Characterization :

- NMR spectroscopy (1H/13C) to confirm regiochemistry and bond formation.

- Mass spectrometry (MS) for molecular weight validation (e.g., observed m/z in ligand synthesis ).

- TLC monitoring at each step to ensure reaction completion .

Q. How does the compound’s structure influence its potential biological activity?

Answer:

- The pyrazine-carboxamide moiety is a known pharmacophore in kinase inhibition (e.g., JAK3 inhibitors with IC₅₀ ~27 nM ).

- The thiophene-pyridine hybrid enhances π-π stacking with hydrophobic enzyme pockets, as seen in STAT3 inhibitors .

- Methyl/pyridyl substituents modulate solubility and membrane permeability, critical for cellular uptake .

Q. What analytical techniques are essential for purity assessment?

Answer:

- HPLC-UV/HRMS for quantifying impurities (<0.5% threshold).

- Differential scanning calorimetry (DSC) to detect polymorphic forms .

- Elemental analysis for empirical formula validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assays?

Answer:

Q. What strategies improve the compound’s metabolic stability in preclinical studies?

Answer:

- Structural modifications :

- Replace labile thiophene with bioisosteres (e.g., furan or substituted phenyl groups) .

- Introduce methyl groups at metabolically vulnerable positions to block oxidative degradation .

- In vitro assays :

- Microsomal stability tests (human/rat liver microsomes) to identify metabolic hotspots.

- CYP450 inhibition screening to predict drug-drug interactions .

Q. How can computational methods guide the optimization of binding affinity?

Answer:

Q. What experimental approaches validate target engagement in cellular models?

Answer:

- Cellular thermal shift assay (CETSA) : Confirm target protein stabilization upon compound treatment .

- RNAi knockdown : Correlate reduced target expression with diminished compound efficacy .

- Phospho-specific antibodies in Western blotting to monitor pathway inhibition (e.g., STAT3 phosphorylation ).

Data Contradiction Analysis

Q. How to interpret conflicting IC₅₀ values in enzymatic vs. cell-based assays?

Answer:

- Membrane permeability : Low cellular uptake may inflate IC₅₀ in cell assays (e.g., logP <3 reduces permeability ).

- Protein binding : Serum albumin binding in cell media reduces free compound concentration .

- Off-target activation : Cross-reactivity with unrelated kinases (e.g., FLT3 or ABL1 ) may mask true potency.

Q. Why do crystallography data sometimes conflict with docking predictions?

Answer:

- Protein flexibility : Docking assumes rigid receptors, while crystallography captures dynamic conformations .

- Solvent effects : Ordered water molecules in binding pockets are often omitted in simulations .

- Protonation states : Incorrect assignment of ionizable groups (e.g., pyridine nitrogen ) skews electrostatic interactions.

Methodological Best Practices

Q. What protocols ensure reproducibility in multi-step syntheses?

- Detailed reaction logs : Document exact equivalents, solvent batches, and temperature gradients .

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

- Batch-to-batch comparison : NMR overlay and HPLC retention time matching .

Q. How to prioritize derivatives for SAR studies?

- Cluster analysis : Group compounds by substituent type (e.g., electron-withdrawing vs. donating ).

- Free-Wilson vs. Hansch analysis : Decipher additive vs. non-linear contributions of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.